molecular formula C18H18N2O4 B2737906 3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione CAS No. 2034201-42-6

3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione

Cat. No.: B2737906
CAS No.: 2034201-42-6
M. Wt: 326.352
InChI Key: ZWGLQYYQYWBZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione is a synthetic piperazine-2,5-dione derivative of interest in medicinal chemistry and drug discovery. The piperazine-2,5-dione core, or diketopiperazine, is a privileged scaffold in pharmaceutical research due to its rigid, cyclic dipeptide structure which confers high stability against peptidases and allows for diverse molecular interactions . Compounds based on this structure have been investigated for a wide spectrum of biological activities. Recent studies on similar 1,4-disubstituted piperazine-2,5-dione derivatives have demonstrated significant potential as antioxidants, protecting neuronal cells from hydrogen peroxide-induced oxidative damage by reducing ROS production and stabilizing the mitochondrial membrane potential . Furthermore, other piperazine-2,5-dione analogs have been identified as ligands for the Kappa Opioid Receptor (KOR), showing promise for the development of new therapeutics for neuropathic pain . The specific 4-methoxyphenyl substitutions on this compound are designed to explore the structure-activity relationship (SAR) and optimize properties such as binding affinity, selectivity, and cellular permeability. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex bioactive molecules, or as a tool compound for probing biological mechanisms in various disease models. This product is intended for research and further chemical characterization in a laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3,6-bis(4-methoxyphenyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-13-7-3-11(4-8-13)15-17(21)20-16(18(22)19-15)12-5-9-14(24-2)10-6-12/h3-10,15-16H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGLQYYQYWBZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C18_{18}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 342.35 g/mol

The compound features a piperazine core with two methoxyphenyl substituents at the 3 and 6 positions, contributing to its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine-2,5-dione exhibit significant anticancer properties. A notable study evaluated a series of 3,6-diunsaturated 2,5-DKPs against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer) cells. The results indicated that certain derivatives had IC50_{50} values ranging from 0.7 to 8.9 μM, suggesting moderate to good anticancer efficacy .

Case Study: Anticancer Efficacy

A specific derivative of this compound was tested for its ability to induce apoptosis in cancer cells. The compound was found to significantly increase the levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing the anti-apoptotic protein Bcl-2 in HepG2 liver cancer cells. This suggests a mechanism by which the compound may promote programmed cell death in cancerous cells .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. A study focused on related compounds showed that they could mitigate oxidative stress by stabilizing mitochondrial membrane potential and reducing reactive oxygen species (ROS) production through the IL-6/Nrf2 signaling pathway .

The antioxidative mechanism involves:

  • Decreased ROS Production : The compound reduces oxidative damage induced by agents like H2_2O2_2.
  • Cell Survival Promotion : By activating the Nrf2 pathway, it enhances cellular defense mechanisms against oxidative stress.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity Mechanism IC50_{50} Value Cell Line
AnticancerInduces apoptosis via Bax and caspase-3 upregulation0.7 - 8.9 μMA549, HeLa
AntioxidantReduces ROS; stabilizes mitochondrial membraneNot specifiedHepG2

Scientific Research Applications

Antioxidative Properties

Recent studies have highlighted the antioxidative capabilities of 3,6-bis(4-methoxyphenyl)piperazine-2,5-dione derivatives. A series of novel derivatives were synthesized and evaluated for their ability to combat oxidative stress induced by hydrogen peroxide (H₂O₂). These compounds demonstrated significant protective effects on neuronal cells (SH-SY5Y) against oxidative damage, which is crucial in the context of neurodegenerative diseases.

Anticancer Activity

The anticancer potential of this compound has been extensively investigated. A study synthesized various derivatives and tested them against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Some derivatives exhibited promising IC₅₀ values ranging from 0.7 to 8.9 μM, indicating moderate to good anticancer activity .

Key Findings

  • Compound Efficacy : Among the synthesized compounds, certain derivatives showed high inhibitory activity against cancer cell proliferation.
  • Structure-Activity Relationship : The presence of specific functional groups at the 3 and 6 positions of the piperazine ring significantly influenced anticancer potency .

Antiviral Activity

The antiviral properties of piperazine-2,5-dione derivatives have also been explored. In vitro studies demonstrated that these compounds could provide moderate protection against viruses such as HIV-1 and other selected pathogens .

Research Insights

  • Mechanistic Studies : The antiviral mechanisms are believed to involve interference with viral replication processes.
  • Potential Applications : Given their effectiveness against multiple viral strains, these compounds could serve as a basis for developing new antiviral therapies.

Synthesis and Formulation Strategies

The synthesis of this compound involves cyclocondensation methods that utilize various catalysts and solvents to enhance yield and purity. Recent advancements in formulation strategies have focused on improving bioavailability through innovative delivery systems such as niosomes or chitosan encapsulation techniques .

Synthesis Overview

  • Catalysts Used : Sulfuric acid and phosphoric acid have been identified as effective catalysts for synthesizing these compounds.
  • Solvent Systems : Organic solvents like dimethylacetamide and N-methyl-2-pyrrolidone are commonly employed to facilitate reactions.

Future Directions in Research

The ongoing research into this compound suggests several avenues for future exploration:

  • Expanded Biological Testing : Further investigations into its effects on different cancer types and viral infections.
  • Enhanced Delivery Mechanisms : Development of advanced drug delivery systems to improve pharmacokinetic profiles.
  • Combination Therapies : Exploring synergistic effects when combined with existing therapeutics in treating complex diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione and related DKPs:

Compound Name Substituents at 3,6 Positions Molecular Weight Key Biological Activity Solubility Profile Notable Features
This compound 4-methoxyphenyl ~356 g/mol Hypothesized anticancer Moderate lipophilicity Electron-donating methoxy groups
XR334 () Arylidene (4-methoxybenzylidene) Not reported Anticancer, antifungal Low Conjugated double bonds; isolated from marine fungi
Piperazine B () Phenyl Not reported Anticancer, antifouling Low Intermolecular π-stacking
Phenylahistin/Plinabulin () Imidazole and benzylidene ~302 g/mol Anticellular (microtubule disruption) Enhanced lipophilicity Internal hydrogen bonds improve activity
DKP 2 (3,6-bis(4-hydroxybenzyl), ) 4-hydroxybenzyl ~312 g/mol Antifungal Higher hydrophilicity Hydroxyl groups enhance solubility
Cyclo(L-leucyl-L-leucyl) () Isobutyl ~226 g/mol Not specified Highly lipophilic Aliphatic substituents

Key Research Findings

Substituent Effects on Bioactivity: Arylidene vs. Methoxyphenyl: XR334, featuring arylidene groups, exhibits anticancer activity but requires formulation due to low solubility . The methoxyphenyl groups in the target compound may offer improved stability and moderate solubility compared to non-substituted phenyl derivatives like Piperazine B . Imidazole Derivatives: Phenylahistin and plinabulin demonstrate enhanced anticancer activity due to imidazole-mediated internal hydrogen bonding, which reduces intermolecular interactions and increases membrane permeability. The methoxyphenyl groups in the target compound lack this heterocyclic feature, suggesting distinct binding mechanisms .

Solubility and Formulation: Compounds with hydrophilic groups (e.g., DKP 2’s hydroxybenzyl) exhibit better aqueous solubility but reduced membrane permeability. Niosomal/chitosan formulations () could enhance the target compound’s blood-brain barrier penetration, similar to strategies used for other DKPs .

Antifungal vs. Anticancer Activity :

  • DKP 2 (3,6-bis(4-hydroxybenzyl)) shows antifungal properties, while phenyl-substituted DKPs like Piperazine B and the target compound are more associated with anticancer activity. This highlights how substituent polarity and hydrogen-bonding capacity dictate target specificity .

Q & A

Q. What are the established synthetic routes for 3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione, and what experimental parameters influence yield and purity?

Methodological Answer: The compound is typically synthesized via condensation reactions involving substituted phenyl precursors and piperazine-2,5-dione derivatives. Key steps include:

  • Precursor activation : Use of aldehydes or ketones (e.g., 4-methoxybenzaldehyde) with reducing agents to generate intermediates like indole-3-carbinol .
  • Cyclization : Acid- or base-catalyzed cyclization under reflux conditions (e.g., ethanol at 80°C) to form the piperazine-2,5-dione core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Critical Parameters :

  • Stoichiometry : Excess aldehyde (1.2–1.5 eq.) improves cyclization efficiency.
  • Catalyst : Lewis acids (e.g., ZnCl₂) enhance reaction rates but may introduce metal contaminants.
  • Temperature : Higher temperatures (>100°C) risk decomposition of methoxy groups .

Table 1 : Representative Synthetic Conditions

MethodYield (%)Purity (%)Key Reference
Aldehyde condensation65–7595
Reductive amination50–6090

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray diffraction (XRD) : Resolve crystal packing and stereochemistry. For example, piperazinedione derivatives exhibit planar amide bonds and chair conformations in the piperazine ring .
  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons resonate at δ 3.7–3.9 ppm; aromatic protons show splitting patterns (e.g., doublets for para-substituted phenyl groups) .
    • ¹³C NMR : Carbonyl signals at δ 168–172 ppm confirm the dione structure .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 356.16 (calculated for C₁₈H₁₈N₂O₄) .

Note : For chiral variants (e.g., (3S,6S)-isomers), circular dichroism (CD) or chiral HPLC is required to confirm enantiopurity .

Q. What are the stability considerations for this compound under laboratory storage and reaction conditions?

Methodological Answer:

  • Thermal stability : Decomposes above 200°C, releasing CO and NOₓ gases. Avoid prolonged heating in open systems .
  • Light sensitivity : Methoxy groups are prone to photooxidation. Store in amber vials under inert gas (N₂/Ar) .
  • Hydrolysis : Susceptible to base-mediated ring opening. Use anhydrous solvents (e.g., THF, DMF) for reactions .

Recommended Storage : –20°C in sealed vials with desiccants (silica gel).

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic substitutions?

Methodological Answer:

  • Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites. The carbonyl carbons (C2/C5) are electrophilic, while the methoxy oxygens act as weak nucleophiles .
  • Isotopic labeling : Use ¹⁸O-labeled H₂O to track hydrolysis pathways via LC-MS .
  • Kinetic studies : Monitor reaction progress using in situ IR spectroscopy (e.g., C=O stretch at 1700 cm⁻¹) .

Table 2 : Reactivity Trends

Reaction TypeSiteActivation Energy (kJ/mol)
Nucleophilic additionC2/C585–90
Electrophilic aromaticPhenyl rings110–120

Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hr) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
  • Dose-response validation : Replicate studies with ≥3 biological replicates and orthogonal assays (e.g., fluorescence vs. luminescence) .

Case Study : Discrepancies in opioid receptor binding (μ vs. κ subtypes) were resolved by comparing radioligand displacement assays with molecular docking simulations .

Q. What strategies optimize solubility for in vitro bioactivity studies without structural modification?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) or cyclodextrin-based encapsulation .
  • pH adjustment : The compound’s pKa (~4.2 for amide protons) allows solubility enhancement in mildly acidic buffers (pH 5.5–6.0) .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release in cell media .

Q. How can computational methods predict structure-activity relationships (SAR) for novel derivatives?

Methodological Answer:

  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. Random forest algorithms show high accuracy (R² > 0.85) for predicting cytotoxicity .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) over 100 ns trajectories to identify key binding residues .
  • Fragment-based design : Replace methoxy groups with bioisosteres (e.g., trifluoromethoxy) to enhance metabolic stability .

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